Cas no 212141-54-3 (N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine)

N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine is a specialized organic compound featuring a phthalazine core substituted with a 4-chlorophenylamino group and a pyridin-4-ylmethyl moiety. Its structural design confers potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of both aromatic and heteroaromatic components enhances its binding affinity to target proteins, while the chlorophenyl group may improve metabolic stability. This compound is of interest for its synthetic versatility and potential applications in drug discovery, particularly in the development of small-molecule therapeutics targeting specific enzymatic pathways.
N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine structure
212141-54-3 structure
Product Name:N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine
CAS No:212141-54-3
MF:C20H15ClN4
MW:346.81290268898
MDL:MFCD08458964
CID:66858
PubChem ID:151194
Update Time:2025-05-26

N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine Chemical and Physical Properties

Names and Identifiers

    • Vatalanib base
    • N-(4-Chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine
    • N-(4-chlorophenyl)-4-(4-pyridinylmethyl)-1-Phthalazinamine
    • Vatalanib
    • CGP-79787 free base
    • PTK
    • PTK787 free base
    • Pynasunate
    • ZK free base
    • ZK-222584 free base
    • PTK787
    • CGP 79787
    • Vatalanib free base
    • Vatalanib (free base)
    • Vatalinib
    • ZK222584
    • PTK/ZK
    • 1-Phthalazinamine,N-(4-chlorophenyl)-4-(4-pyridinylmethyl)-
    • YCOYDOIWSSHVCK-UHFFFAOYSA-N
    • 1-(4-chloroanilino)-4-(4-pyridylmethyl)phthalazine
    • 5DX9U76296
    • DSSTox_CID_26
    • N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine
    • EN300-7406749
    • 212141-54-3
    • N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phtalazin-1-amine
    • PTK/ZK free base
    • D06285
    • Ptk 787
    • VATALANIB [INN]
    • VATALANIB [MI]
    • 1-Phthalazinamine, N-(4-chlorophenyl)-4-(4-pyridinylmethyl)-
    • NCGC00181350-01
    • cid_151194
    • N-(p-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine
    • ZK-232934
    • Vatalanib (USAN/INN)
    • CGP-79787
    • DB04879
    • NCGC00181350-03
    • BCPP000021
    • FT-0657115
    • EX-A1398
    • CHEMBL101253
    • 1-Phtalazinamine, N-(4-chlorophenyl)-4-(4-pyridinylmethyl)-
    • Vatalanib-d4 Dihydrochloride
    • Vatalanib [USAN]
    • 1 -(4-Chloroanilino)-4-(4-pyridylmethyl)phthalazine
    • MFCD08458963
    • 1-(4-chlor-anilino)-4-(pyridin-4-yl-methyl)-phthalazine
    • VATALANIB [WHO-DD]
    • CS-5248
    • (4-chlorophenyl)-[4-(4-pyridylmethyl)phthalazin-1-yl]amine
    • HMS3745G07
    • AB01275455-01
    • AKOS015896483
    • NS00068132
    • F9995-0196
    • ZK-222584 free basePTK787 free base
    • DTXCID0026919
    • DTXSID2046919
    • CGP-7978
    • Kinome_3657
    • 1-(4-chloranilino)-4-(4-pyridylmethyl)-phthalazine
    • NSC-800963
    • SR-05000001457
    • SR-05000001457-2
    • K-222584
    • AS-17435
    • NVP-PTK787
    • SB16582
    • CHEBI:90620
    • 1-(4-Chloranilino)-4-(4-pyridylmethyl)-phthalazin
    • CCG-220471
    • AC-25025
    • VU0549317-1
    • A815203
    • AMY31170
    • (A) PTK787
    • PTK787 dihydrochloride;CGP-797870 dihydrochloride;ZK-222584 dihydrochloride
    • Vatalanib [USAN:INN]
    • UNII-5DX9U76296
    • BAY-86-5127
    • Q7917084
    • HMS3713O04
    • BDBM4851
    • BCP16436
    • Tox21_112808_1
    • CAS-212141-54-3
    • HMS2089D11
    • HY-10203
    • N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)-1-phthalazinamine
    • BRD-K70163715-001-02-8
    • Tox21_112808
    • SCHEMBL18286
    • Vatalanib (dihydrochloride)
    • Tox21 112808
    • NSC800963
    • NCGC00181350-06
    • SR-05000001457-1
    • GTPL5705
    • CGP79787
    • Vatalanib (PTK787)
    • SDCCGSBI-0636205.P002
    • BRD-K70163715-300-04-0
    • DB-066452
    • BRD-K70163715-300-05-7
    • N-(4-Chlorophenyl)-4-(4-pyridinylmethyl)- 1-Phthalazinamine
    • BRD-K70163715-036-01-6
    • MDL: MFCD08458964
    • Inchi: 1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)
    • InChI Key: YCOYDOIWSSHVCK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC1=C2C=CC=CC2=C(CC2C=CN=CC=2)N=N1

Computed Properties

  • Exact Mass: 346.09900
  • Monoisotopic Mass: 346.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.7
  • XLogP3: 4.5

Experimental Properties

  • Density: 1.33 g/cm3
  • Melting Point: 209-212°
  • Boiling Point: 587.8 °C at 760 mmHg
  • Flash Point: 309.3 °C
  • Refractive Index: 1.711
  • PSA: 50.70000
  • LogP: 5.08560

N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine Security Information

  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

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N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:212141-54-3)N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine
Order Number:A815203
Stock Status:in Stock
Quantity:50mg/100mg/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:03
Price ($):165.0/283.0/482.0
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Additional information on N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine

Professional Introduction to N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine (CAS No. 212141-54-3)

N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 212141-54-3, represents a novel molecular entity with a complex structural framework that includes a phthalazine core, a chlorophenyl substituent, and a pyridinemethyl side chain. The unique arrangement of these functional groups imparts distinct chemical and biological properties, making it a subject of intense research interest.

The phthalazine ring system is a well-known motif in medicinal chemistry, frequently employed in the development of bioactive molecules due to its ability to interact with various biological targets. In particular, phthalazines have been explored for their potential in treating neurological disorders, cancer, and inflammatory conditions. The presence of the 4-chlorophenyl group in N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine introduces electrophilic characteristics, which can enhance binding affinity to biological receptors. This modification is particularly relevant in the context of drug design, where optimizing electronic properties is crucial for achieving desired pharmacological effects.

The compound's structure also features a pyridin-4-ylmethyl moiety, which serves as a linker connecting the phthalazine core to the pyridine ring. This type of substitution pattern is often utilized to modulate solubility, metabolic stability, and target specificity. The pyridine moiety itself is known for its ability to engage in hydrogen bonding and π-stacking interactions, which can be leveraged to improve binding affinity and selectivity. Recent studies have highlighted the importance of such structural features in designing molecules with enhanced therapeutic profiles.

In the realm of pharmaceutical research, N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine has been investigated for its potential biological activities. Preliminary studies suggest that this compound may exhibit properties relevant to anti-inflammatory and anticancer applications. The phthalazine core has been associated with molecules that demonstrate inhibitory effects on certain enzymes and receptors involved in disease pathways. Additionally, the chlorophenyl group can contribute to lipophilicity, influencing membrane permeability and oral bioavailability—key factors in drug development.

The pyridinemethyl group adds another layer of complexity to the compound's pharmacological profile. This moiety has been reported to enhance binding interactions with target proteins by participating in multiple non-covalent interactions. Such structural features are often exploited in rational drug design to achieve high affinity and selectivity. The combination of these elements in N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine positions it as a promising candidate for further exploration in medicinal chemistry.

Advances in computational chemistry have enabled more efficient screening and optimization of compounds like N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine. Molecular docking simulations and virtual screening techniques have been employed to predict binding affinities and identify potential therapeutic targets. These computational approaches complement traditional experimental methods, allowing researchers to rapidly assess the suitability of novel compounds for specific applications.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include functional group transformations such as chlorination, alkylation, and condensation reactions. Each step must be meticulously controlled to avoid unwanted side products that could compromise the compound's integrity. Advances in synthetic methodologies have facilitated the production of complex molecules like N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine with greater efficiency and precision.

Evaluation of N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine requires rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the compound's molecular structure and purity. Additionally, chromatographic techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the desired product from reaction mixtures.

The pharmacokinetic properties of N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine are critical considerations in drug development. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be thoroughly evaluated to assess its potential as a therapeutic agent. In vitro studies using cell-based assays can provide initial insights into these properties before moving to preclinical animal models.

In conclusion, N-(4-chlorophenyl)-pyridine- )methylphthalazine-1.amine (CAS No.
212141
54
3) is a structurally intricate compound with
potential applications in pharmaceuticals.
Its unique combination of functional groups,
including the phthalazine core,
chlorophenyl,
andpyridine
methyl moiety,
makes it
a subject
of considerable research interest.
Further studies are warranted
to fully elucidate its
biological activities
and therapeutic potential.

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Amadis Chemical Company Limited
(CAS:212141-54-3)N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine
A815203
Purity:99%/99%/99%
Quantity:50mg/100mg/250mg
Price ($):165.0/283.0/482.0
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